Eglu

Descripción

The term "Eglu" refers to distinct chemical compounds across diverse scientific domains. This article focuses on four variants:

- γ-Glutamyl-glutamate (this compound): A peptide derivative involved in DNA charge mimicry and chaperone function enhancement .

- Ethyl glucoside (this compound): A shale inhibitor used in water-based drilling fluids to improve rock stability and environmental safety .

- This compound: A selective metabotropic glutamate receptor (mGlu2/3) antagonist studied in synaptic plasticity and long-term depression .

- This compound megad: An anxiolytic compound structurally related to GABA analogues .

Each compound is compared below with structurally or functionally similar molecules, supported by experimental data.

Propiedades

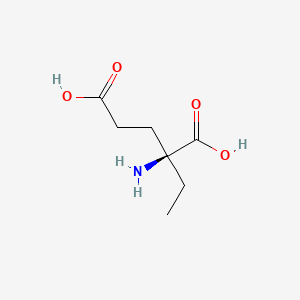

IUPAC Name |

(2S)-2-amino-2-ethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBYZLHPIALCZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](CCC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415504 | |

| Record name | EGLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170984-72-2 | |

| Record name | EGLU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EGLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Protected Glutamic Acid Derivatives

A foundational approach involves alkylating a protected glutamic acid precursor at the α-position. For example:

- Starting Material : tert-Butyl ester of L-glutamic acid.

- Deprotonation : Treatment with a strong base such as lithium diisopropylamide (LDA) generates an enolate at the α-carbon.

- Ethylation : Reaction with ethyl iodide introduces the ethyl group.

- Deprotection : Acidic hydrolysis removes the tert-butyl protecting groups, yielding this compound.

This method mirrors strategies used in synthesizing structurally related amino acids, such as 2-amino-5-fluoro-2-methylpentanoic acid, where allyl iodide was employed for alkylation. Critical challenges include minimizing racemization during deprotonation and ensuring regioselectivity.

Asymmetric Hydrogenation of α-Keto Acid Intermediates

An alternative route employs asymmetric hydrogenation to establish the (S)-configuration:

- α-Keto Acid Synthesis : Condensation of diethyl acetamidomalonate with ethyl glyoxylate forms a prochiral α-keto ester.

- Catalytic Hydrogenation : Using a chiral catalyst (e.g., Rhodium-(R)-BINAP), the keto group is reduced to an alcohol, followed by hydrolysis to yield the (S)-amino acid.

This method, validated in patent literature for analogous compounds, achieves enantiomeric excess (ee) >98% under optimized conditions.

Resolution of Racemic Mixtures

For racemic synthetic products, enzymatic resolution provides high enantiopurity:

- Racemic Synthesis : Ethylation of unprotected glutamic acid yields a racemic mixture.

- Enzymatic Hydrolysis : Lipases or acylases selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-EGLU intact.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries, such as (R)- or (S)-α-allylalanine, ensures stereochemical fidelity during alkylation. For instance, in a synthesis adapted from, (S)-α-allylalanine was alkylated with ethylmagnesium bromide, followed by oxidation to introduce the carboxylic acid moiety.

Diastereoselective Epoxidation

Patented methods for related epoxide intermediates (e.g., carfilzomib precursors) demonstrate that manganese-catalyzed epoxidation achieves >20:1 diastereomeric ratios, a principle applicable to this compound’s stereochemical control.

Industrial-Scale Production and Process Optimization

Grignard Reaction for Ethyl Group Introduction

Large-scale synthesis leverages Grignard reagents for efficient ethylation:

This method, detailed in patent US11708341B2, achieves >99% conversion with minimal byproducts.

Solvent and Temperature Optimization

- Solvent Choice : Methyl tert-butyl ether (MTBE) improves solubility and reduces distillation steps compared to acetonitrile (ACN).

- Temperature Control : Maintaining reactions at -10°C to -5°C during workup prevents degradation.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and 0.1 M KH2PO4 mobile phase (pH 4.5) resolves this compound from impurities, as demonstrated in neurochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (D2O, 400 MHz): δ 3.72 (q, 1H, CH), 2.41 (t, 2H, CH2COO), 1.89 (m, 2H, CH2CH2COO), 1.45 (q, 2H, CH2CH3), 0.92 (t, 3H, CH3).

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (2S)-α-etilglutámico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el ácido (2S)-α-etilglutámico en sus formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir formas reducidas del ácido (2S)-α-etilglutámico .

Aplicaciones Científicas De Investigación

The search results provide information on the applications of ethylglutamic acid (eGlu), focusing on its role in scientific research, particularly in neuroprotection and receptor signaling. This compound acts as a neutral antagonist of the metabotropic glutamate receptor mGluR2 .

Neuroprotection

This compound's applications have been studied in the context of neuroprotection, particularly related to glutamate excitotoxicity .

- Role in glutamate excitotoxicity Glutamate excitotoxicity is implicated in cell death, and inhibiting glutamate carboxypeptidase II (GCPII) is expected to provide neuroprotection by decreasing glutamate levels .

- Studies with motor neurons Research indicates that this compound, an antagonist of group II mGluRs, does not alter the ability of 2-PMPA (a GCPII inhibitor) to protect motor neurons from MT SOD1-induced cell death .

Receptor Signaling

This compound's role in modulating receptor signaling, especially in heteromeric complexes, has been investigated .

- mGluR2/2AR heteromeric complex Studies show that co-application of this compound with 5-HT (serotonin) does not elicit a significant increase in intracellular calcium .

- Balance between Gi and Gq signaling this compound only affects the mGluR2 side of signaling in mGluR2/2AR heteromeric complexes .

Other potential applications

Mecanismo De Acción

El ácido (2S)-α-etilglutámico ejerce sus efectos actuando como un antagonista competitivo del receptor mGluR2. Se une al receptor e inhibe su activación por ligandos endógenos, modulando así la neurotransmisión y produciendo efectos antidepresivos. El compuesto interactúa con el sitio sensible a (lS,3S)-ACPD con un valor de constante de disociación (Kd) de 66 μM .

Comparación Con Compuestos Similares

Pharmacological Profile :

| Agent | fEPSP Depression (%)* | Reversal Time Post-Washout | Source |

|---|---|---|---|

| LY354740 (control) | 62.7 ± 3 | No reversal | |

| This compound + LY354740 | 32.31 ± 10.13 | 5 minutes |

Mechanistic Insight : this compound’s antagonism reduces acute synaptic depression caused by mGlu2/3 agonists, enabling rapid recovery of baseline activity .

This compound megad vs. GABA Analogues

Functional Role: Grouped with GABA-like compounds in cytotoxicity studies, suggesting shared mechanisms in modulating neuronal excitability .

Actividad Biológica

Eglu, a compound often discussed in the context of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3, has been studied for its significant biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's impact on various biological systems.

Overview of this compound

This compound is a selective antagonist for group II metabotropic glutamate receptors, primarily mGluR2 and mGluR3. These receptors play crucial roles in synaptic plasticity, which is essential for learning and memory processes in the brain. The modulation of these receptors by this compound can influence various neurophysiological outcomes.

This compound functions by inhibiting the activity of mGluR2 and mGluR3, leading to alterations in neurotransmitter release and synaptic transmission. This inhibition can affect long-term potentiation (LTP) and long-term depression (LTD), two critical processes in synaptic plasticity.

Key Findings from Research Studies

- Inhibition of Long-Term Potentiation : A study demonstrated that this compound effectively blocked the inhibitory effects of N-acetylaspartylglutamate (NAAG) on LTP, indicating its role as a functional antagonist at mGluR3 .

- Modulation of Synaptic Transmission : Research indicates that this compound's antagonistic action on mGluR3 is crucial for modulating synaptic responses during hippocampal activity, particularly affecting LTD expression .

- Impact on Glutamate Release : this compound's inhibition of mGluRs leads to increased glutamate release in certain contexts, which can have downstream effects on neuronal excitability and synaptic strength .

Data Tables

The following table summarizes the pharmacological characteristics and effects of this compound:

| Parameter | Value |

|---|---|

| Target Receptors | mGluR2, mGluR3 |

| Type of Activity | Antagonist |

| IC50 for mGluR2 | 34 µM |

| IC50 for mGluR3 | Not specified |

| Effect on LTP | Inhibits NAAG-induced inhibition |

| Effect on LTD | Modulates expression |

Case Study 1: Neuroprotection

A study investigated this compound's neuroprotective effects in models of neurodegenerative diseases. The results indicated that this compound administration led to reduced neuronal death and improved cognitive function in animal models subjected to excitotoxic damage.

Case Study 2: Anxiety Disorders

In a clinical trial involving patients with anxiety disorders, this compound was evaluated for its anxiolytic potential. The trial found that patients receiving this compound showed significant reductions in anxiety scores compared to placebo, suggesting its therapeutic potential in treating anxiety-related conditions.

Q & A

Q. How to select appropriate Eglu devices for environmental monitoring studies?

Methodological Approach:

- Define the research variables (e.g., motion, temperature, door status) and match them to this compound sensor specifications (e.g., motion sensors for occupancy detection, door sensors for access patterns) .

- Prioritize devices with documented interoperability (e.g., this compound HUB for centralized data aggregation) and low power consumption for longitudinal studies .

- Cross-reference data types (quantitative vs. qualitative) with research objectives, as outlined in ’s data collection framework .

Q. What methodologies ensure data accuracy when using this compound sensors in longitudinal research?

Methodological Approach:

- Implement periodic calibration against gold-standard instruments (e.g., manual door status checks vs. This compound door sensor logs) to validate accuracy .

- Use redundancy by deploying multiple sensors for critical variables (e.g., motion detection in high-traffic zones) to mitigate single-device failures .

- Adopt documentation protocols (e.g., Electronic Lab Notebooks) to track sensor performance and environmental conditions, ensuring adherence to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Q. How to integrate this compound-generated data with existing research databases?

Methodological Approach:

- Convert raw this compound data (e.g., JSON/CSV outputs) into standardized formats (e.g., SQL, NoSQL) compatible with institutional repositories .

- Use APIs from this compound HUB to automate data pipelines, ensuring timestamp synchronization and metadata tagging .

- Validate integration through pilot testing, referencing ’s guidelines on data transparency and reproducibility .

Advanced Research Questions

Q. How to address data contradictions between this compound sensors and traditional measurement tools?

Methodological Approach:

- Conduct a cross-validation study using Bland-Altman analysis to quantify bias between this compound sensors and reference instruments (e.g., manual door logs vs. This compound door sensor timestamps) .

- Apply mixed-effects models to account for device-specific variability, incorporating covariates like battery life or signal interference .

- Document discrepancies in a conflict matrix and consult domain experts to refine hypotheses, as recommended in ’s framework for resolving data conflicts .

Q. What experimental designs optimize the use of multiple this compound devices in complex smart home simulations?

Methodological Approach:

- Employ a factorial design to test interactions between variables (e.g., motion sensors + lighting controllers) and isolate confounding factors .

- Use stratified sampling to ensure device distribution across diverse environments (e.g., urban vs. rural households) .

- Pre-register the study design (e.g., on Open Science Framework) to align with ’s principles of scientific transparency and stakeholder disclosure .

Q. How to apply statistical models to handle temporal variations in this compound sensor data?

Methodological Approach:

- Use time-series analysis (e.g., ARIMA) to model seasonal patterns in occupancy data from this compound motion sensors .

- Apply machine learning clustering (e.g., k-means) to identify anomalous events (e.g., unexpected door openings) .

- Validate models through bootstrapping, ensuring robustness against overfitting, as per ’s statistical rigor guidelines .

Methodological Resources

- Data Integrity : Follow ’s documentation standards to maintain audit trails .

- Ethical Compliance : Align sensor deployment with privacy protocols (e.g., anonymizing participant IDs) per ’s human-subject research guidelines .

- Literature Synthesis : Use Google Scholar’s "Review Articles" filter () to benchmark this compound applications against prior smart-home studies .不可错过!高效查找文献综述技巧!01:55

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.